molecular formula C25H26O6 B144448 Sigmoidin F CAS No. 126005-97-8

Sigmoidin F

Cat. No.: B144448
CAS No.: 126005-97-8
M. Wt: 422.5 g/mol
InChI Key: WPVMLODCRMLWMB-HXUWFJFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sigmoidin F typically involves the extraction of the compound from the stem bark of Erythrina sigmoidea. The extraction process often employs organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Sigmoidin F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized flavonoids, dihydro derivatives, and various substituted flavonoids, each with unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sigmoidin F involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sigmoidin F

This compound stands out due to its potent anticancer activity, particularly against multidrug-resistant cancer cell lines. Its unique prenylated structure enhances its bioavailability and biological activity compared to non-prenylated flavonoids .

Properties

CAS No.

126005-97-8

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

(2R)-5,7-dihydroxy-2-[8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H26O6/c1-13(2)5-6-16-17(9-14-7-8-25(3,4)31-24(14)23(16)29)20-12-19(28)22-18(27)10-15(26)11-21(22)30-20/h5,7-11,20,26-27,29H,6,12H2,1-4H3/t20-/m1/s1

InChI Key

WPVMLODCRMLWMB-HXUWFJFHSA-N

SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)C

Canonical SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C

Synonyms

sigmoidin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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